molecular formula C12H8ClFN2O2S B2418195 2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide CAS No. 1171377-26-6

2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide

Cat. No. B2418195
CAS RN: 1171377-26-6
M. Wt: 298.72
InChI Key: AKOIQNXIVQBWEA-UHFFFAOYSA-N
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Description

“2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide” is a chemical compound . It has a molecular formula of CHClFNO .


Synthesis Analysis

Thiophene derivatives have been synthesized using various strategies . Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-6-fluorobenzamido)thiophene-3-carboxamide” includes elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen . The average mass of the molecule is 173.572 Da, and the mono-isotopic mass is 173.004364 Da .

Scientific Research Applications

a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory properties, making them valuable candidates for drug development. They can modulate inflammatory pathways and potentially alleviate conditions associated with inflammation.

b. Anti-Cancer Properties: Certain thiophene derivatives demonstrate anti-cancer activity. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The specific mechanisms vary, but these compounds hold promise as potential anticancer agents.

c. Anti-Fungal Agents: Thiophenes have been explored for their antifungal activity. They may inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic processes.

d. Kinase Inhibitors: Some thiophene-based compounds act as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting them can impact diseases like cancer, inflammation, and neurodegenerative disorders.

e. Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may modulate neurotransmitter systems, leading to anxiolytic and anti-psychotic effects. These properties are relevant in mental health research.

f. Estrogen Receptor Modulation: Certain thiophenes interact with estrogen receptors, potentially influencing hormone-related conditions.

g. Anti-Arrhythmic Activity: Thiophenes have been studied for their effects on cardiac arrhythmias. Their impact on ion channels and membrane potential makes them interesting targets.

Material Science Applications

Beyond medicinal chemistry, thiophenes contribute to material science:

a. Conducting Polymers: Thiophene-based polymers exhibit electrical conductivity, making them useful in organic electronics, sensors, and solar cells. Their π-conjugated structures allow charge transport.

b. Metal Complexing Agents: Thiophenes can form stable complexes with metal ions. These complexes find applications in catalysis, sensors, and materials with tailored properties.

c. Insecticides and Agrochemicals: Researchers explore thiophenes as potential insecticides due to their effects on insect nervous systems. They may offer alternatives to conventional pesticides.

properties

IUPAC Name

2-[(2-chloro-6-fluorobenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2S/c13-7-2-1-3-8(14)9(7)11(18)16-12-6(10(15)17)4-5-19-12/h1-5H,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOIQNXIVQBWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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